molecular formula C11H16ClN7O B040464 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- CAS No. 123529-15-7

2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-

Cat. No. B040464
CAS RN: 123529-15-7
M. Wt: 297.74 g/mol
InChI Key: MUXUBPXAMABMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PIPER, and it has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of PIPER involves its ability to inhibit the activity of enzymes that are involved in various cellular processes. PIPER has been found to inhibit the activity of enzymes such as proteases, kinases, and phosphatases, which are involved in cell signaling pathways. By inhibiting these enzymes, PIPER can disrupt cellular processes and inhibit the growth of cancer cells or protect neurons from damage.
Biochemical and Physiological Effects
PIPER has several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Studies have shown that PIPER can induce apoptosis in cancer cells, which leads to the death of these cells. PIPER has also been found to protect neurons from damage caused by neurodegenerative diseases. Additionally, PIPER has anti-inflammatory effects and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using PIPER in lab experiments is its ability to inhibit the activity of enzymes that are involved in various cellular processes. This makes PIPER a useful tool for studying these processes and their role in disease. However, one of the limitations of using PIPER in lab experiments is its potential toxicity. PIPER has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of PIPER. One direction is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections. Another direction is to study the structure-activity relationship of PIPER to develop more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to determine the optimal dosage and administration of PIPER for its potential use in clinical settings.
Conclusion
In conclusion, 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method involves several steps, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of PIPER in various areas of scientific research.

Synthesis Methods

The synthesis of PIPER involves several steps, including the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form 2-pyrazinecarbonyl chloride. This intermediate is then reacted with piperidine to form 5-(1-piperidinyl)-2-pyrazinecarboxamide. The final step involves the reaction of 5-(1-piperidinyl)-2-pyrazinecarboxamide with chloramine-T to produce 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-.

Scientific Research Applications

PIPER has been studied for its potential applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and infectious diseases. Studies have shown that PIPER has anti-cancer properties and can inhibit the growth of cancer cells. PIPER has also been found to have neuroprotective effects and can protect neurons from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PIPER has been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.

properties

CAS RN

123529-15-7

Product Name

2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-

Molecular Formula

C11H16ClN7O

Molecular Weight

297.74 g/mol

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-piperidin-1-ylpyrazine-2-carboxamide

InChI

InChI=1S/C11H16ClN7O/c12-7-9(19-4-2-1-3-5-19)17-8(13)6(16-7)10(20)18-11(14)15/h1-5H2,(H2,13,17)(H4,14,15,18,20)

InChI Key

MUXUBPXAMABMBB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

synonyms

5-PIA
N(5)-piperidine-amiloride
N(5)-piperidinylamiloride

Origin of Product

United States

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